3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with aromatic groups. This compound is of interest in medicinal chemistry and materials science due to the versatility of the 1,2,4-oxadiazole scaffold, which is known for metabolic stability and diverse bioactivities .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(22-21-17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRADETMTPKKQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of corresponding amines.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole, in anticancer therapies. A study demonstrated that certain oxadiazole compounds exhibited selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Specifically, compounds showed IC50 values in the nanomolar range against cancerous cell lines such as PANC-1 and SK-MEL-2, indicating their potential as effective anticancer agents .
Antiviral Properties
Oxadiazole derivatives have been investigated for their antiviral properties. Notably, some compounds have been identified as non-nucleoside inhibitors of dengue virus polymerase. These compounds demonstrated submicromolar activity against various dengue virus serotypes, suggesting that oxadiazoles could serve as a basis for developing antiviral drugs .
Inhibition of Enzymes
The inhibition of enzymes such as carbonic anhydrases by oxadiazole derivatives has been linked to their therapeutic potential. The selectivity and potency of these compounds in inhibiting specific isoforms of carbonic anhydrases (e.g., hCA IX and hCA II) make them promising candidates for further development into drugs targeting cancer and other diseases .
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships has been crucial in optimizing the efficacy of oxadiazole derivatives. By modifying substituents on the oxadiazole ring and phenyl groups, researchers have been able to enhance biological activity and selectivity against specific targets. For instance, variations in the methylsulfanyl group have shown significant effects on the anticancer activity of these compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization processes to form the oxadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a series of 1,2,4-oxadiazole derivatives showed significant cytotoxicity against multiple cancer cell lines. The most active compound was further evaluated for its mechanism of action, revealing that it induced apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Activity Against Dengue Virus
Research conducted on a library of oxadiazole derivatives revealed that several compounds exhibited potent antiviral activity against dengue virus clinical isolates. The study emphasized the importance of structural modifications in enhancing antiviral efficacy and reducing cytotoxicity .
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their substituents, emphasizing how variations impact properties:
Key Observations :
- Electronic Effects : The methylsulfanyl group (S-Me) is electron-donating, whereas sulfinyl (SO-Me) or sulfonyl groups (e.g., in ) increase polarity, altering solubility and receptor interactions .
- Steric Bulk : tert-butyl substituents improve thermal stability in materials science applications, as seen in BPBD-based scintillators .
Physicochemical Properties
- Melting Points: Oxadiazoles with methoxy or polar substituents (e.g., 5i in : 190–192°C) have higher melting points than non-polar tert-butyl derivatives, which likely exhibit lower melting points due to reduced crystallinity .
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often require harsher conditions, whereas tert-butyl groups may stabilize intermediates, improving yields (e.g., 95% yield for 5n in ) .
Biological Activity
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a one-pot reaction method. The general procedure includes the reaction of appropriate phenyl derivatives with thioamide and an oxidizing agent under controlled conditions. This method allows for the efficient formation of the oxadiazole ring structure.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A derivative similar to this compound showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. This indicates a potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Table 1: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Similar Derivative | A549 | 0.75 | |
| Similar Derivative | A375 | 1.50 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
- Case Study 2 : In vitro studies indicated that oxadiazole derivatives possess significant activity against Mycobacterium tuberculosis (Mtb). For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.045 µg/mL against Mtb strains .
- Table 2: Antimicrobial Activity
The mechanism through which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . Additionally, their ability to inhibit key enzymes in bacteria contributes to their antimicrobial efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
